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Compound of Interest

Compound Name:
1-(Bromomethyl)-2-

methoxybenzene

Cat. No.: B1585010 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural information,

synthesis, and characterization of 1-(Bromomethyl)-2-methoxybenzene (CAS No. 52289-93-

7), a key organic building block. This versatile reagent is frequently utilized in the synthesis of

more complex molecular architectures, including pharmaceutical intermediates. Its utility stems

from the reactive bromomethyl group, which serves as an effective electrophile for introducing

the 2-methoxybenzyl moiety into various molecules.

Core Structural and Physical Data
1-(Bromomethyl)-2-methoxybenzene, also known as 2-methoxybenzyl bromide, is a white

solid at standard temperature and pressure.[1] The quantitative physical and chemical

properties are summarized below for quick reference.
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Property Value Citations

Molecular Formula C₈H₉BrO [2]

Molecular Weight 201.06 g/mol

CAS Number 52289-93-7 [2]

Melting Point 47-50 °C [3]

Boiling Point
228 °C @ 760 mmHg118 °C

@ 18 mmHg
[3][4]

Density 1.406 g/cm³ [3]

Flash Point 90 °C [3]

InChI Key
WAUNFWSVXRPCDQ-

UHFFFAOYSA-N
[2]

Spectroscopic and Characterization Data
Detailed spectroscopic analysis is crucial for the verification of the structure and purity of 1-
(Bromomethyl)-2-methoxybenzene. While experimentally published spectra are not

consistently available in public databases, the following tables outline the predicted and

expected data based on the compound's structure and analysis of close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus
Predicted
Chemical Shift
(δ) / ppm

Multiplicity Integration Assignment

¹H NMR 7.27-7.34 Multiplet 2H Ar-H

6.87-6.95 Multiplet 2H Ar-H

4.58 Singlet 2H -CH₂Br

3.90 Singlet 3H -OCH₃

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present. The data below is based on the analysis of the structurally similar compound, 1-

bromo-2-(methoxymethyl)benzene.[5]

Wavenumber (cm⁻¹) Tentative Assignment Functional Group

~3060 C-H stretch Aromatic

~2950, ~2840 C-H stretch Aliphatic (CH₂, CH₃)

~1590, ~1490 C=C stretch Aromatic ring

~1250 C-O-C stretch Aryl-alkyl ether

~750 C-H out-of-plane bend ortho-disubstituted benzene

~650 C-Br stretch Alkyl bromide

Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will

result in distinctive M and M+2 isotope patterns for bromine-containing fragments.[6]

m/z (Mass-to-Charge
Ratio)

Predicted Fragment Ion
Description of
Fragmentation

200/202 [C₈H₉BrO]⁺ Molecular Ion (M⁺)

121 [C₈H₉O]⁺

Loss of Bromine radical (•Br)

to form the 2-methoxybenzyl

cation

91 [C₇H₇]⁺

Loss of CO from the 2-

methoxybenzyl cation,

rearrangement to tropylium ion

Experimental Protocols
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Detailed and reproducible experimental methods are essential for the synthesis and

characterization of 1-(Bromomethyl)-2-methoxybenzene.

Synthesis: Benzylic Bromination of 2-Methylanisole
The most common and direct route to 1-(Bromomethyl)-2-methoxybenzene is the free-radical

bromination of the benzylic methyl group of 2-methylanisole using N-Bromosuccinimide (NBS).
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Reactants & Reagents

Process

Workup & Purification

2-Methylanisole

Combine reactants in CCl4

N-Bromosuccinimide (NBS) AIBN (Initiator) CCl4 (Solvent)

Heat to reflux

Monitor reaction by TLC/GC

Cool and filter succinimide

Wash with Na2S2O3 (aq)

Dry over MgSO4

Concentrate in vacuo

Recrystallize/Chromatography

1-(Bromomethyl)-2-methoxybenzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(Bromomethyl)-2-methoxybenzene.
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Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir

bar, dissolve 2-methylanisole (1.0 eq.) in a non-polar solvent such as carbon tetrachloride

(CCl₄) or 1,2-dichlorobenzene.[7][8] Note: Solvents like acetonitrile may promote undesired

aromatic ring bromination.[9]

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such

as 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.04 eq.).[8]

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be

initiated by irradiation with a UV or a standard incandescent lamp to facilitate the homolytic

cleavage of the initiator.[7]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will

precipitate and can be removed by filtration.

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous

sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the

solvent under reduced pressure.

Isolation: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., hexanes) or by flash column chromatography on silica gel to yield the

pure 1-(Bromomethyl)-2-methoxybenzene.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR

spectrometer.

Analysis: Process the spectra to identify chemical shifts (referenced to residual solvent

signals), integration values, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation: As the compound is a solid, a spectrum can be obtained using an

Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample

directly onto the ATR crystal.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.[5]

Analysis: Identify the characteristic absorption peaks corresponding to the functional groups

present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount (~0.1 mg) of the sample in a volatile solvent

like dichloromethane or methanol.[6]

Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct

infusion or a GC inlet, using Electron Ionization (EI) at 70 eV.

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and

key fragment ions. Pay close attention to the isotopic pattern for bromine-containing

fragments to confirm their composition.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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